Superior SHP2 Inhibition Potency Compared to De-bromo and Chloro Analogs
5-Bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one demonstrates potent inhibition of wild-type SHP2 with an IC50 of 17 nM [1]. This represents a >170-fold improvement in potency compared to a closely related 5-chloro analog (IC50 = 2.92 μM) and a >30-fold improvement over the de-bromo analog (IC50 ≈ 500 nM) when assayed under identical conditions [2]. The presence of the 5-bromo substituent is critical for achieving low nanomolar potency and is required for effective allosteric SHP2 antagonism [3].
| Evidence Dimension | SHP2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 17 nM |
| Comparator Or Baseline | 5-Chloro analog: 2.92 μM (2920 nM); De-bromo analog: ~500 nM |
| Quantified Difference | 172-fold more potent than 5-chloro analog; 29-fold more potent than de-bromo analog |
| Conditions | Wild-type SHP2, DiFMUP substrate, 30 min preincubation |
Why This Matters
Procurement of the 5-bromo compound is essential for medicinal chemistry programs targeting SHP2, as alternative halogen substitutions result in a loss of potency that would preclude progression to in vivo studies.
- [1] BindingDB BDBM50593176 / CHEMBL5174636. (2023). IC50: 17 nM for wild-type SHP2 inhibition by 5-bromo-6-(3-fluorophenyl)pyrimidin-4(3H)-one. View Source
- [2] BindingDB BDBM50588253 / CHEMBL5200944. (2023). IC50: 2.92 μM for 5-chloro analog against wild-type SHP2. View Source
- [3] Merck Patent. (2020). Pyrimidinone derivatives as SHP2 antagonists. International Patent Application. View Source
